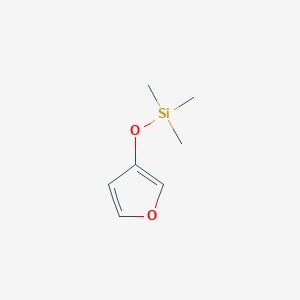
(Furan-3-yloxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-3-yloxy)trimethylsilane is an organosilicon compound that features a furan ring bonded to a trimethylsilane group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yloxy)trimethylsilane typically involves the reaction of furan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Furan-3-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Furan-3-yloxy)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-one derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl) or alkoxides (e.g., NaOCH₃) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Furan-3-one derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(Furan-3-yloxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the preparation of silicon-containing polymers and materials with unique properties.
Medicinal Chemistry: Derivatives of this compound are being explored for their potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of (Furan-3-yloxy)trimethylsilane in various reactions typically involves the cleavage of the Si-O bond, followed by the formation of reactive intermediates. These intermediates can then undergo further transformations, such as nucleophilic attack or radical reactions, to form the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the furan ring.
Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.
Phenyltrimethylsilane: A compound where a phenyl group replaces the furan ring.
Uniqueness
(Furan-3-yloxy)trimethylsilane is unique due to the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to other trimethylsilane derivatives. The furan ring can participate in various chemical reactions, making this compound a versatile reagent in organic synthesis and materials science .
Properties
Molecular Formula |
C7H12O2Si |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
furan-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)9-7-4-5-8-6-7/h4-6H,1-3H3 |
InChI Key |
COENCSOQCIBRBA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















